molecular formula C24H29N5O6 B11186183 2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11186183
M. Wt: 483.5 g/mol
InChI Key: UIHWANUJXDMXKX-UHFFFAOYSA-N
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Description

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, piperazine moieties, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the furan ring, the acylation of piperazine, and the coupling of these intermediates. Common reagents used in these reactions include furan-2-carboxylic acid, piperazine, and 4-methoxyphenylacetic acid. Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include furan-2,5-dicarboxylic acid, alcohol derivatives of the original compound, and various substituted analogs.

Scientific Research Applications

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.

    Piperazine derivatives: Compounds like N-(4-methoxyphenyl)piperazine have similar structural features and biological activities.

    Methoxyphenyl compounds: These compounds contain the methoxyphenyl group and are often used in medicinal chemistry.

Uniqueness

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of furan, piperazine, and methoxyphenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C24H29N5O6

Molecular Weight

483.5 g/mol

IUPAC Name

2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H29N5O6/c1-34-18-6-4-17(5-7-18)26-21(30)15-19-23(32)25-8-9-29(19)22(31)16-27-10-12-28(13-11-27)24(33)20-3-2-14-35-20/h2-7,14,19H,8-13,15-16H2,1H3,(H,25,32)(H,26,30)

InChI Key

UIHWANUJXDMXKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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